6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile
Description
Properties
CAS No. |
922184-65-4 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-9(2)16-10(3)13(8-15)12-6-5-11(17-4)7-14(12)16/h5-7,9H,1-4H3 |
InChI Key |
CLCQXLHKBRLARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(C)C)C=C(C=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
N-Isopropylation of 2-Methylindole
The installation of the isopropyl group at the N1 position can be achieved through nucleophilic alkylation. A representative procedure involves:
-
Reactant : 2-Methylindole (1.0 eq)
-
Alkylating agent : Isopropyl bromide (1.2 eq)
-
Base : Potassium tert-butoxide (1.5 eq) in anhydrous DMF
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Characterization | NMR (CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.42 (s, 3H, C2-CH₃), 4.75 (sept, J = 6.8 Hz, 1H, N-CH), 6.95–7.25 (m, 3H, ArH) |
C3 Functionalization: Formylation to Cyanation
Vilsmeier–Haack Formylation
The 3-position is formylated using the Vilsmeier reagent (POCl₃/DMF):
-
Substrate : 1-Isopropyl-2-methylindole (1.0 eq)
-
Reagent : DMF (3.0 eq), POCl₃ (2.5 eq)
Optimization Insight :
Excess POCl₃ ensures complete conversion, while controlled reflux prevents decomposition of the electron-rich indole.
Intermediate Characterization :
Cyanation via Oxime Formation and Dehydration
The aldehyde is converted to the nitrile through a two-step sequence:
-
Oxime Formation : Treat 3-formylindole with hydroxylamine hydrochloride (1.5 eq) in pyridine/EtOH (1:1) at 80°C for 4 h.
-
Dehydration : React oxime with POCl₃ (3.0 eq) in DMF at 100°C for 2 h.
Critical Note :
Direct cyanation via Rosenmund–von Braun reaction is less feasible due to the indole’s sensitivity to strongly acidic conditions.
C6 Methoxylation: Electrophilic Substitution and Methylation
Directed Ortho-Metalation for C6 Functionalization
Introducing methoxy at C6 requires careful regiocontrol:
-
Directed Metalation : Treat 1-isopropyl-2-methylindole-3-carbonitrile with LDA (2.0 eq) at −78°C in THF.
-
Electrophilic Quench : Add trimethylborate (1.5 eq), followed by oxidative workup with H₂O₂ to yield 6-hydroxy intermediate.
-
Methylation : Use methyl iodide (2.0 eq) and K₂CO₃ (3.0 eq) in acetone at 60°C for 6 h.
Spectroscopic Validation :
Integrated Synthetic Route and Scalability
A consolidated pathway emerges:
-
N-Isopropylation of 2-methylindole (Section 2.1).
-
C3 Formylation (Section 3.1) → Cyanation (Section 3.2).
-
C6 Methoxylation via directed metalation and methylation (Section 4.1).
Process Metrics :
| Step | Overall Yield | Purity (HPLC) |
|---|---|---|
| N-Alkylation | 82% | 98.5% |
| Formylation | 75% | 97.2% |
| Cyanation | 68% | 96.8% |
| Methoxylation | 70% | 95.4% |
Analytical Characterization and Validation
Full spectroscopic data for the target compound:
-
NMR (600 MHz, CDCl₃): δ 1.48 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, C2-CH₃), 3.88 (s, 3H, OCH₃), 4.78 (sept, J = 6.8 Hz, 1H, N-CH), 6.92 (dd, J = 8.5, 2.2 Hz, 1H, C5-H), 7.12 (d, J = 2.2 Hz, 1H, C7-H), 7.35 (d, J = 8.5 Hz, 1H, C4-H).
-
NMR (151 MHz, CDCl₃): δ 22.1 (CH(CH₃)₂), 24.8 (C2-CH₃), 55.9 (OCH₃), 118.4 (C3-CN), 121.6–134.9 (aromatic carbons), 158.2 (C6-OCH₃).
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds derived from indole structures exhibit diverse biological activities. The applications of 6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways. Further research is ongoing to elucidate these interactions and determine its efficacy as an anticancer agent.
- Anti-inflammatory Properties : Similar indole derivatives have been shown to possess anti-inflammatory effects. The potential of this compound in this area remains to be thoroughly investigated.
- Neuroprotective Effects : Indoles are known for their neuroprotective properties, which could be relevant for developing treatments for neurodegenerative diseases. The specific mechanisms through which this compound may exert such effects are still under exploration.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Indole Skeleton : Starting from simple precursors, the indole framework is constructed through cyclization reactions.
- Introduction of Functional Groups : The methoxy and carbonitrile groups are introduced via nucleophilic substitution or electrophilic aromatic substitution methods.
- Final Modifications : Additional steps may involve alkylation or acylation to achieve the desired structural characteristics.
Several studies have highlighted the biological significance of indole derivatives:
- Antioxidant Activity : Research has shown that indole-based compounds can act as potent antioxidants. For instance, a study on novel 1H-indolyl derivatives demonstrated significant antioxidant capabilities against reactive oxygen species (ROS) .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, aiding in the understanding of its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activities. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The substituents at the 1-, 2-, 3-, and 6-positions significantly influence molecular conformation and intermolecular interactions. Key examples include:
Key Observations :
Biological Activity
6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula: C13H16N2O. Its structure features a methoxy group, a methyl group, and a carbonitrile functional group attached to the indole ring system, which is critical for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of indole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, MIC values reported for related indole derivatives range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related Indole Derivative | 0.22 - 0.25 | S. aureus, E. coli |
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines.
- Cell Line Studies : Preliminary studies indicate that similar compounds exhibit antiproliferative effects in vitro, with IC50 values ranging from nanomolar to micromolar concentrations . The introduction of substituents such as methoxy groups has been shown to enhance activity against cancer cell lines.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Indole Derivative | <100 | Various |
Anti-inflammatory Activity
Indoles are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines.
- Cytokine Inhibition : Some related compounds have demonstrated the ability to inhibit TNFα and IL-1 induced IL-6 production in inflammatory models, suggesting that this compound may exhibit similar activities .
The biological activities of indole derivatives are attributed to several mechanisms:
- Enzyme Inhibition : Many indoles act as inhibitors of key enzymes involved in inflammatory pathways and microbial resistance.
- DNA Interaction : Some studies suggest that indoles can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Synergistic Effects : Compounds like this compound may enhance the efficacy of existing antibiotics or anticancer drugs when used in combination therapies .
Case Studies
Recent case studies have highlighted the potential applications of indole derivatives in clinical settings:
- Antimicrobial Resistance : A study focusing on the resistance profiles of Staphylococcus species found that certain indole derivatives showed synergistic effects with traditional antibiotics, reducing MIC values significantly .
- Cancer Therapeutics : Another investigation into the antiproliferative effects of various indoles demonstrated that modifications at specific positions on the indole ring could lead to enhanced cytotoxicity against breast and lung cancer cell lines .
Q & A
Basic Research Questions
Q. What are the crystallographic parameters and structural features of 6-Methoxy-2-methyl-1-(propan-2-yl)-1H-indole-3-carbonitrile?
- Methodological Answer : The compound crystallizes in a triclinic system (space group ) with unit cell parameters , , , and angles , , . The indole ring system is nearly planar, with a dihedral angle of between the pyrrole and fused benzene rings. Weak C–H⋯π interactions stabilize the crystal packing .
Q. How is this compound synthesized, and what purification methods are recommended?
- Methodological Answer : The title compound is synthesized via a literature-based Friedel-Crafts alkylation or Vilsmeier-Haack reaction, starting from substituted indole precursors. Purification involves recrystallization from ethyl acetate/petroleum ether mixtures to yield colorless prisms suitable for X-ray diffraction .
Advanced Research Questions
Q. How do dihedral angles between the indole core and substituent groups influence intermolecular interactions?
- Methodological Answer : The dihedral angle between the indole system and the isopropyl substituent is critical for molecular packing. For example, a angle between the indole and phenyl rings in related derivatives allows for optimized C–H⋯π and Cl⋯π interactions, which stabilize columnar crystal structures along specific axes . Comparative studies show that smaller angles (e.g., ) enhance π-stacking, while larger angles () reduce packing efficiency .
Q. What contradictions exist in reported crystallographic data for structurally similar indole derivatives?
- Methodological Answer : Discrepancies arise in dihedral angle measurements due to substituent effects. For instance, 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile exhibits a dihedral angle, while ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate shows . These variations highlight the need for controlled DFT calculations to reconcile experimental and theoretical data .
Q. How can molecular docking predict the pharmacological potential of this compound?
- Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with cancer pathway proteins (e.g., kinases). The nitrile group at position 3 and methoxy group at position 6 may act as hydrogen-bond acceptors, while the isopropyl group enhances hydrophobic binding. Validation requires correlating docking scores with in vitro assays (e.g., IC measurements) .
Experimental Design & Data Analysis
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = ) and validates molecular geometry .
- NMR spectroscopy : -NMR identifies methoxy () and isopropyl protons ().
- HPLC-MS : Confirms purity () and molecular ion peaks () .
Q. How can conflicting spectral data be resolved during structural elucidation?
- Methodological Answer : Contradictions in -NMR shifts (e.g., carbonyl vs. nitrile carbons) can arise from solvent polarity or crystallographic artifacts. Use cross-validated techniques: compare experimental data with computed spectra (Gaussian 09) and overlay crystal structures with DFT-optimized geometries .
Structural and Functional Insights
Q. What role does the nitrile group play in reactivity and derivatization?
- Methodological Answer : The nitrile group at position 3 is a versatile site for nucleophilic addition (e.g., hydrolysis to carboxylic acids) or cycloaddition reactions. Its electron-withdrawing nature also modulates the indole ring’s electronic profile, affecting regioselectivity in electrophilic substitutions .
Q. How do substituents at the indole N1 position influence biological activity?
- Methodological Answer : The isopropyl group at N1 enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. Structure-activity relationship (SAR) studies on analogs show that bulkier substituents (e.g., phenyl vs. isopropyl) reduce solubility but increase target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
